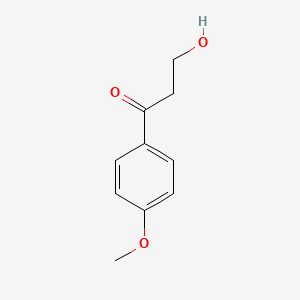

1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-

描述

1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-, also known as 4’-Hydroxy-3’-methoxypropiophenone, is a derivative of guaiacol. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a precursor to various flavorants, such as eugenol and vanillin .

准备方法

The synthesis of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be achieved through several methods. One common synthetic route involves the Fries rearrangement of 2-methoxyphenyl propionate. This reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst .

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, enzyme cascades starting with inexpensive 4-methoxy-benzaldehyde and acetaldehyde have been developed. These cascades utilize enzymes like Pseudomonas fluorescens benzaldehyde lyase and Ralstonia sp. alcohol dehydrogenase to achieve the desired product .

化学反应分析

1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions typically yield alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Antimicrobial Applications

One of the most notable applications of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- is its antimicrobial activity . Research indicates that this compound exhibits strong efficacy against microorganisms responsible for body odor, such as Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis.

Case Study: Antimicrobial Efficacy

A study conducted using a turbidimetric measurement method revealed that the compound demonstrates high stability and effectiveness in inhibiting the growth of these microorganisms. The testing involved preparing solutions at varying concentrations to determine the minimum inhibitory concentration (MIC), with results indicating a significant antimicrobial effect at concentrations as low as 2000 ppm .

Cosmetic Formulations

The compound's stability across a wide range of pH values and temperatures makes it particularly suitable for incorporation into cosmetic products. It has been identified as an effective alternative to traditional antimicrobial agents like farnesol in deodorants and other personal care products.

Table: Comparison of Antimicrobial Agents

| Agent | Efficacy | Stability | Applications |

|---|---|---|---|

| 1-Propanone Compound | High | High (pH & temperature) | Deodorants, skin care products |

| Farnesol | Moderate | Moderate | Deodorants |

| Triclosan | High | Low (environmental concerns) | Antiseptic soaps |

Anti-inflammatory Properties

In addition to its antimicrobial properties, research has indicated that 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- may possess anti-inflammatory effects . This aspect is particularly relevant for its use in pharmaceutical preparations aimed at treating skin conditions.

Case Study: Anti-inflammatory Activity

A patent outlines the use of this compound in formulations designed to reduce inflammation and promote skin healing. The compound's ability to modulate inflammatory pathways could enhance its effectiveness in topical treatments .

Potential Medical Applications

The versatility of this compound extends beyond cosmetics; it has potential applications in medical devices and pharmaceutical products due to its antimicrobial and anti-inflammatory properties. Its incorporation into wound dressings or topical creams could provide dual benefits of infection prevention and inflammation reduction.

作用机制

The mechanism of action of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:

4-Hydroxy-3-methoxyphenylacetone:

The uniqueness of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- lies in its specific functional groups and the resulting chemical behavior, making it suitable for particular applications in various fields.

生物活性

1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-, also known as 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone, is a compound with notable biological activities, particularly in antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C10H12O3

- CAS Number : 56072-31-2

- Molecular Weight : 180.20 g/mol

Antimicrobial Activity

Research has demonstrated that 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- exhibits significant antimicrobial properties. The compound has been tested against various microorganisms responsible for body odor and skin infections.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The MIC for Corynebacterium xerosis was determined to be as low as 500 ppm , indicating strong antimicrobial efficacy .

- Target Microorganisms : The compound shows activity against:

- Staphylococcus epidermidis

- Corynebacterium xerosis

- Brevibacterium epidermidis

These microorganisms are commonly associated with skin flora and contribute to body odor .

Stability and Formulation

The compound is characterized by:

- High stability at elevated temperatures.

- Stability across a wide range of pH levels.

These properties make it suitable for incorporation into various formulations, including cosmetics and pharmaceuticals .

The mechanism through which 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- exerts its antimicrobial effects involves interaction with microbial cell membranes, leading to disruption and inhibition of growth. The compound's phenolic structure is believed to play a crucial role in its bioactivity.

Study on Antimicrobial Efficacy

A study utilized a turbidimetric measurement method to evaluate the growth of microorganisms in the presence and absence of the compound. The results indicated a clear inhibitory effect on microbial growth, supporting its potential use as an active ingredient in personal care products aimed at odor control .

Stability Testing

Further investigations confirmed that the compound maintains its efficacy without discoloration when incorporated into cosmetic products, making it advantageous for consumer applications .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | MIC (ppm) |

|---|---|---|---|

| 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | Structure | Yes | 500 |

| Other Phenolic Compounds | Varies | Variable | Varies |

属性

IUPAC Name |

3-hydroxy-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORFPJBAAZOEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449585 | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56072-31-2 | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。